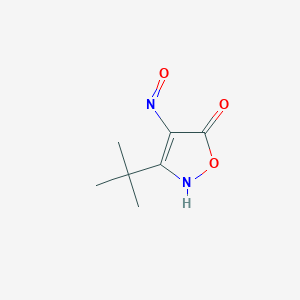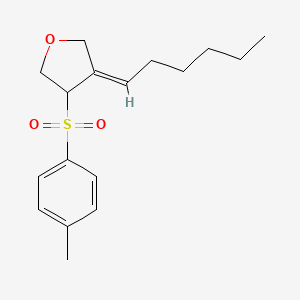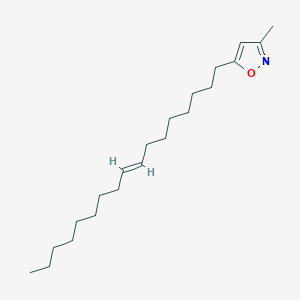
3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group at the 3-position, a nitrophenyl group at the 1-position, and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone. For example, the reaction of 4-nitrophenylhydrazine with 3-methoxy-2,4-pentanedione in the presence of an acid catalyst can yield the desired pyrazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced by the oxidation of a methyl group at the 4-position of the pyrazole ring. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium hydride can replace the methoxy group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Sodium hydride, other strong nucleophiles
Major Products Formed
Oxidation: 3-Hydroxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-Methoxy-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid
Substitution: 3-Hydroxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (from methoxy substitution)
Applications De Recherche Scientifique
3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties. For example, its nitrophenyl group can participate in charge-transfer interactions, making it useful in the design of organic semiconductors.
Biological Studies: The compound can be used as a probe to study enzyme activity or protein-ligand interactions. Its carboxylic acid group can form strong hydrogen bonds with biological macromolecules, making it a useful tool in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The nitrophenyl group can form π-π interactions with aromatic residues in the enzyme, while the carboxylic acid group can form hydrogen bonds with key active site residues.
Protein-Ligand Interactions: In biological studies, the compound can bind to proteins through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can alter the protein’s conformation and affect its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid: This compound is similar in structure but has an amino group instead of a nitro group. It may have different biological activities and reactivity.
3-Hydroxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group. It may have different solubility and reactivity properties.
Uniqueness
3-Methoxy-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its methoxy group can be easily modified, and its nitrophenyl group can participate in various electronic interactions, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
88597-48-2 |
|---|---|
Formule moléculaire |
C11H9N3O5 |
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
3-methoxy-1-(4-nitrophenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O5/c1-19-10-9(11(15)16)6-13(12-10)7-2-4-8(5-3-7)14(17)18/h2-6H,1H3,(H,15,16) |
Clé InChI |
FAZYKKBTEWOUPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)



![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)


![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)

